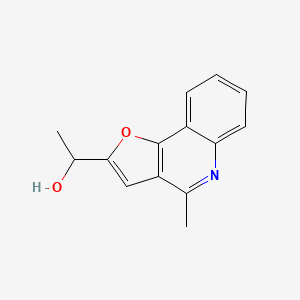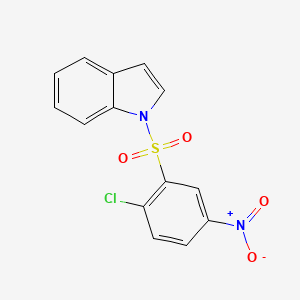
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- typically involves the reaction of indole derivatives with sulfonyl chlorides under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-((2-chloro-5-nitrophenyl)sulfonyl)- can be compared with other indole derivatives such as:
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- N-arylsulfonyl-3-acetylindole
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Eigenschaften
CAS-Nummer |
173908-28-6 |
|---|---|
Molekularformel |
C14H9ClN2O4S |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
1-(2-chloro-5-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C14H9ClN2O4S/c15-12-6-5-11(17(18)19)9-14(12)22(20,21)16-8-7-10-3-1-2-4-13(10)16/h1-9H |
InChI-Schlüssel |
NZHLRWLURWLIGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



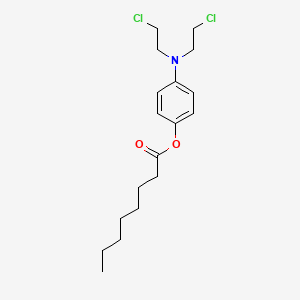
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)
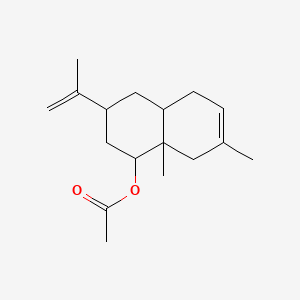

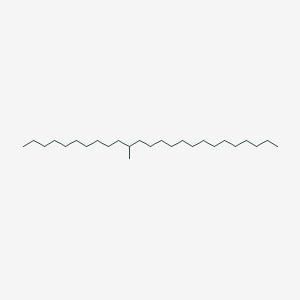


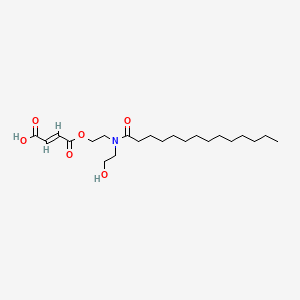
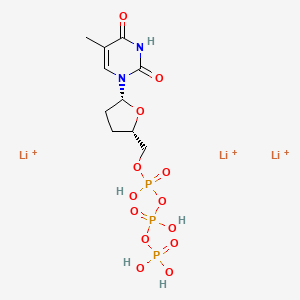
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
